

physical and chemical properties of 1-Methylpyridinium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methylpyridinium chloride*

Cat. No.: *B126416*

[Get Quote](#)

An In-depth Technical Guide to 1-Methylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Methylpyridinium chloride** (CAS No: 7680-73-1). It is a quaternary ammonium salt that serves as a versatile building block in organic synthesis and has applications in various fields, including as a catalyst and a precursor for ionic liquids.^[1] This document summarizes its key physicochemical data, details experimental protocols for its synthesis and analysis, and explores its known biological activities, with a particular focus on distinguishing its properties from the structurally related neurotoxin, 1-methyl-4-phenylpyridinium (MPP⁺). All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

1-Methylpyridinium chloride is a white to off-white crystalline solid.^[2] It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.^{[2][3]} The compound is soluble in polar solvents such as water and methanol.^[2]

Physicochemical Data

The key physicochemical properties of **1-Methylpyridinium chloride** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ ClN	
Molecular Weight	129.59 g/mol	
CAS Number	7680-73-1	
Appearance	White to off-white crystalline solid	[2]
Melting Point	144 °C	[2]
Boiling Point	Decomposes before boiling	N/A
Solubility	Soluble in water and methanol (slightly)	[2]
pKa (of Pyridine)	5.25 (for the conjugate acid, pyridinium)	

Spectral Data

A patent for the synthesis of 1-alkyl pyridinium chlorides provides the following ¹H NMR data for **1-Methylpyridinium chloride** in CDCl₃ with TMS as a standard.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.77 ppm	d	2H	H-2, H-6 (ortho)
8.70 ppm	t	1H	H-4 (para)
8.23 ppm	t	2H	H-3, H-5 (meta)
4.87 ppm	s	3H	N-CH ₃

Note: The specific coupling constants were not provided in the reference.

Detailed IR spectral data with peak assignments for **1-Methylpyridinium chloride** is not readily available in tabulated form. However, general characteristic absorbances for pyridinium salts include C-H stretching of the aromatic ring, C-N stretching, and various ring vibrations.

The mass spectrum of **1-Methylpyridinium chloride** would show the molecular ion of the cation, 1-methylpyridinium.

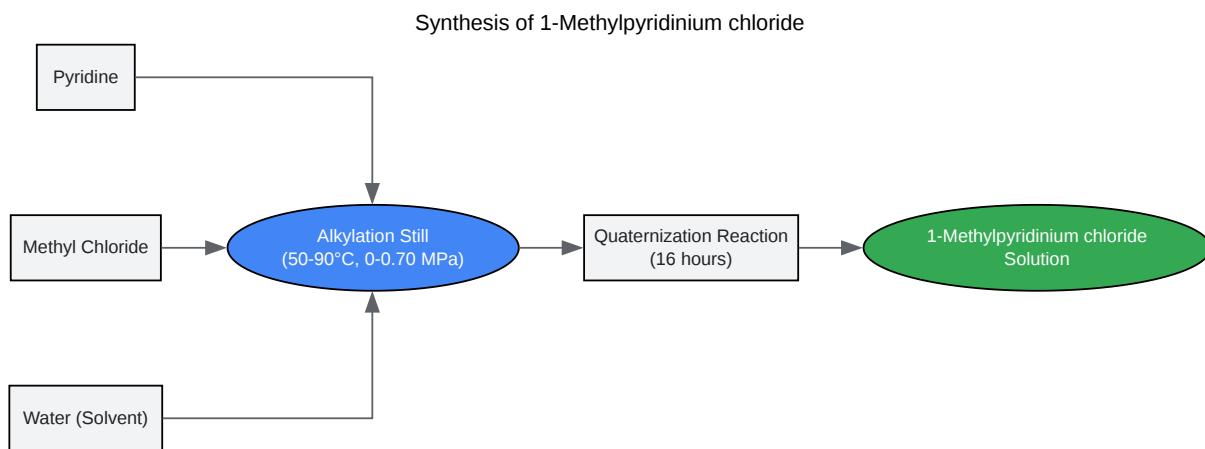
m/z	Interpretation
94	[M] ⁺ (1-Methylpyridinium cation)

Experimental Protocols

Synthesis of 1-Methylpyridinium chloride

The synthesis of **1-Methylpyridinium chloride** is typically achieved through the quaternization of pyridine with a methylating agent. A general and effective method involves the reaction of pyridine with methyl chloride.

Materials:


- Pyridine
- Methyl chloride
- Water (as solvent)
- Reaction vessel (alkylation still)

Procedure:

- Charge the alkylation still with pyridine and water in a molar ratio of approximately 1:1.10.
- Heat the mixture to a temperature between 50-90 °C.
- Slowly introduce methyl chloride into the reaction vessel. The molar ratio of pyridine to methyl chloride should be approximately 1:1.05.

- Maintain the reaction pressure between 0 and 0.70 MPa.
- Continue feeding methyl chloride for approximately 6 hours.
- After the addition of methyl chloride is complete, maintain the reaction mixture at temperature for an additional 10 hours to ensure the reaction goes to completion.
- Upon completion, the resulting solution contains **1-Methylpyridinium chloride**. The product can be isolated by removal of the solvent under reduced pressure.

This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **1-Methylpyridinium chloride**.

Chemical Reactivity and Applications

1-Methylpyridinium chloride is a stable compound under normal conditions. Its primary reactivity involves the pyridinium cation. It can participate in various chemical reactions, including:

- Nucleophilic Addition: The pyridinium ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
- Reduction: The pyridinium ring can be reduced to form piperidine derivatives.

Its applications are diverse and include:

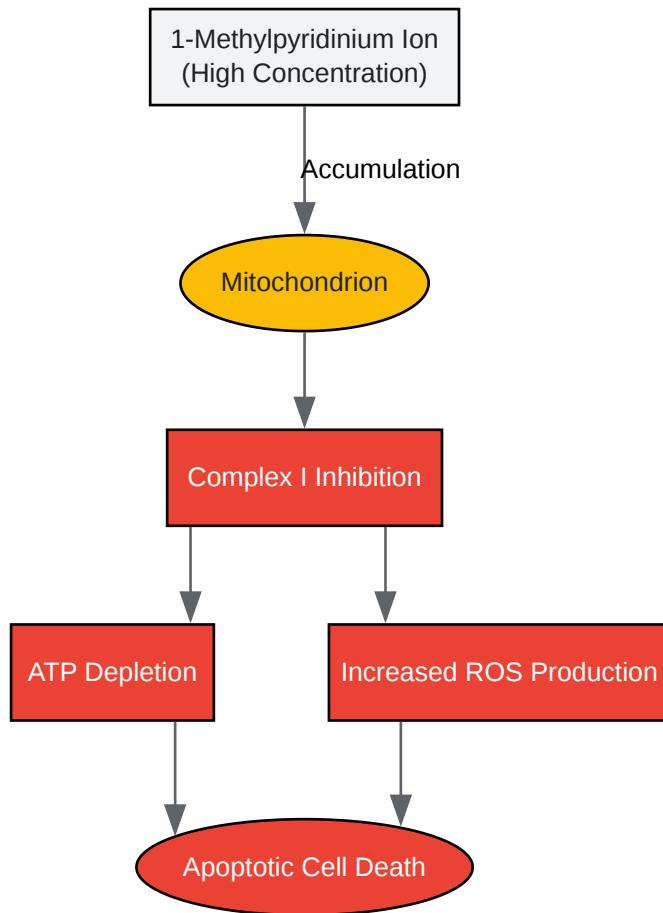
- Catalysis: Used as a phase-transfer catalyst in organic synthesis.[\[1\]](#)
- Ionic Liquids: The 1-methylpyridinium cation is a common component of ionic liquids.
- Precursor for other compounds: It serves as a starting material for the synthesis of a variety of other pyridinium derivatives with applications in pharmaceuticals and agrochemicals.[\[1\]](#)

Biological Activity and Signaling Pathways

The biological activity of **1-Methylpyridinium chloride** is a subject of interest, particularly in the context of neurobiology. It is crucial to distinguish between the effects of the 1-methylpyridinium cation itself and its more notorious, structurally similar relative, the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺).

The Distinction from MPP⁺

MPP⁺ is a potent neurotoxin known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease.[\[4\]](#) The toxicity of MPP⁺ is primarily attributed to its ability to inhibit Complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).[\[5\]](#)


While **1-Methylpyridinium chloride** contains the 1-methylpyridinium cation, it lacks the 4-phenyl substituent that is critical for the high-affinity uptake into dopaminergic neurons via the dopamine transporter (DAT) and the subsequent potent inhibition of mitochondrial respiration that characterizes MPP⁺ toxicity.

Potential Neurotoxicity and Signaling

Although significantly less toxic than MPP⁺, high concentrations of the 1-methylpyridinium ion may still exert some level of mitochondrial stress. The proposed pathway for MPP⁺-induced

neurotoxicity, which may be partially relevant for very high concentrations of 1-methylpyridinium, is illustrated below.

Proposed Signaling Pathway for Pyridinium-Induced Mitochondrial Dysfunction

[Click to download full resolution via product page](#)

A diagram of the potential mitochondrial toxicity pathway.

Potential Neuroprotective Effects

In contrast to the potential for toxicity at high concentrations, recent research has suggested that N-methylpyridinium, the cation of the title compound, may exhibit neuroprotective properties. A 2024 study demonstrated that N-methylpyridinium can protect human glioblastoma cells from LPS-induced neuroinflammation. The study found that N-methylpyridinium treatment suppressed the expression of the reactive astrocyte marker GFAP and inhibited the LPS-induced inflammatory response. This suggests a potential role for 1-methylpyridinium in mitigating neuroinflammatory processes.

Conclusion

1-Methylpyridinium chloride is a valuable chemical compound with a range of applications in synthetic chemistry. Its physical and chemical properties are well-characterized, although detailed spectral data in a consolidated format can be challenging to find. While the 1-methylpyridinium cation is a core component of the potent neurotoxin MPP+, it lacks the key structural feature responsible for high-potency neurotoxicity. Emerging research suggests that at lower, physiologically relevant concentrations, the 1-methylpyridinium ion may even possess neuroprotective and anti-inflammatory properties. Further research is warranted to fully elucidate the biological roles of this compound and its potential applications in drug development, distinguishing its effects from those of its more toxic analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylpyridinium chloride(7680-73-1) MS spectrum [chemicalbook.com]
- 2. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) ¹³C NMR spectrum [chemicalbook.com]
- 3. 1-Methyl-4-phenylpyridinium affects fast axonal transport by activation of caspase and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Methylpyridinium chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126416#physical-and-chemical-properties-of-1-methylpyridinium-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com